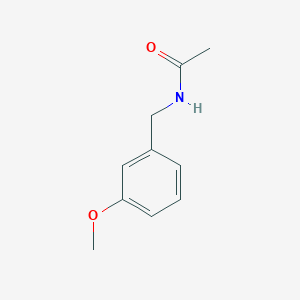
N-(3-Methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methoxybenzyl)acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 g/mol . It is also known by other names such as N-Acetyl-(3-methoxyphenyl)methanamine . This compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(3-Methoxybenzyl)acetamide can be synthesized through various synthetic routes. One common method involves the reaction of 3-methoxybenzylamine with acetic anhydride under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methoxybenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The benzyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxybenzylamine.
Substitution: Formation of brominated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-Methoxybenzyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(3-Methoxybenzyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the para position.
N-(2-Methoxybenzyl)acetamide: Similar structure but with the methoxy group at the ortho position.
N-Benzylacetamide: Lacks the methoxy group, making it less polar.
Uniqueness
N-(3-Methoxybenzyl)acetamide is unique due to the presence of the methoxy group at the meta position, which influences its chemical reactivity and biological activity. This structural feature can affect its solubility, stability, and interaction with biological targets, making it distinct from its analogs .
Eigenschaften
CAS-Nummer |
174688-81-4 |
|---|---|
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-9-4-3-5-10(6-9)13-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QISBKEXGALSAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1=CC(=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


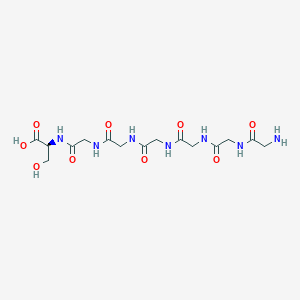
![1-[2-(4-Nitrophenyl)ethenyl]azulene](/img/structure/B14255883.png)
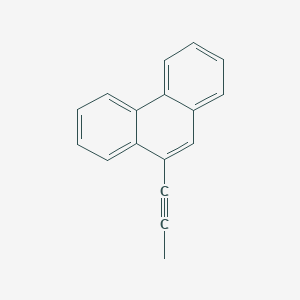
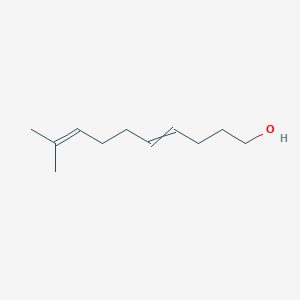

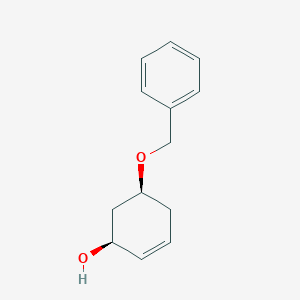
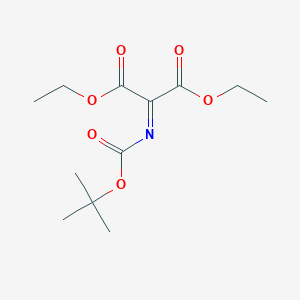

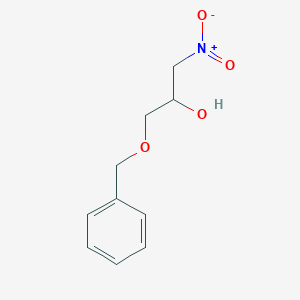
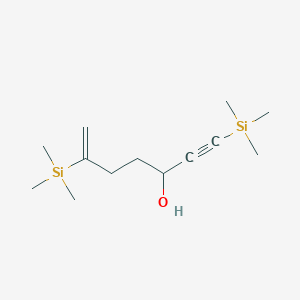


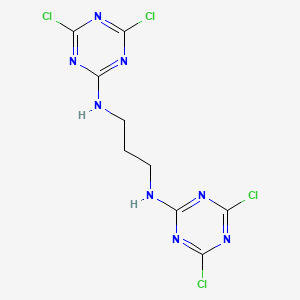
![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
